BAY-678
CAS No.: 675103-36-3
Cat. No.: VC0005358
Molecular Formula: C20H15F3N4O2
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 675103-36-3 |
---|---|
Molecular Formula | C20H15F3N4O2 |
Molecular Weight | 400.4 g/mol |
IUPAC Name | 5-[(6R)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile |
Standard InChI | InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m1/s1 |
Standard InChI Key | PGIVGIFOWOVINL-GOSISDBHSA-N |
Isomeric SMILES | CC1=C([C@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C |
SMILES | CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C |
Canonical SMILES | CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C |
Introduction
Chemical and Structural Properties of BAY-678
Molecular Characteristics
BAY-678 (chemical name: 5-[(4R)-5-acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile) is a small molecule with a molecular weight of 400.4 g/mol and the empirical formula C₂₀H₁₅F₃N₄O₂ . Its structure features a dihydropyrimidinone core substituted with a trifluoromethylphenyl group and a pyridinecarbonitrile moiety, which collectively enhance binding affinity and metabolic stability .
Table 1: Key Chemical Properties of BAY-678
Property | Value |
---|---|
Molecular Weight | 400.4 g/mol |
CAS Number | 675103-36-3 |
Solubility | 30 mg/mL in DMSO/ethanol/DMF |
Storage Conditions | 2–8°C (solid) |
Canonical SMILES | O=C1N(C2=CC(C(F)(F)F)=CC=C2)C(C)=C(C(C)=O)C@@HN1 |
Structural Optimization and Bioactive Conformation
BAY-678 originated from a medicinal chemistry campaign targeting dihydropyrimidinone derivatives. Strategic incorporation of a methyl sulfone group locked the molecule into its bioactive conformation, enabling picomolar inhibition of HNE while minimizing off-target effects . X-ray crystallography revealed an induced-fit binding mode, where the trifluoromethylphenyl group occupies the S1 pocket, and the pyridinecarbonitrile moiety interacts with the S2 subsite .
Pharmacological Profile of BAY-678
Potency and Selectivity
BAY-678 inhibits HNE with an IC₅₀ of 20 nM and a dissociation constant (Kᵢ) of 15 nM, demonstrating reversible, competitive inhibition . Remarkably, it exhibits >1,500-fold selectivity over 21 related serine proteases, including cathepsin G and proteinase 3, at concentrations up to 30 μM . This specificity minimizes the risk of adverse effects associated with broad-spectrum protease inhibition.
Pharmacokinetics and Metabolism
In preclinical studies, BAY-678 displayed favorable pharmacokinetic properties:
-
Half-Life: 1.3 hours in rats, supporting twice-daily dosing .
-
Clearance: Moderate hepatic clearance, with no accumulation in tissues .
Therapeutic Applications in Pulmonary Diseases
Preclinical Efficacy
BAY-678 has demonstrated efficacy in rodent models of acute lung injury (ALI), reducing neutrophil infiltration, alveolar hemorrhage, and cytokine levels . In a murine COPD model, it attenuated emphysema progression and improved lung function . These findings underscore its potential to address unmet needs in diseases characterized by neutrophilic inflammation.
Clinical Development and Prospects
While BAY-678 itself remains in preclinical development, its structural analog BAY 85-8501—a methyl sulfone derivative with enhanced potency—has advanced to clinical trials for COPD and PH . BAY-678’s role as a chemical probe (distributed via the Structural Genomics Consortium) continues to facilitate mechanistic studies of HNE in diverse pathologies .
Research and Development Insights
Medicinal Chemistry Strategy
The discovery of BAY-678 exemplifies structure-based drug design. Initial hits from a high-throughput screen were optimized via:
-
Ring Constraint: Introducing a methyl sulfone group to rigidify the dihydropyrimidinone scaffold .
-
Substituent Tuning: Modifying the trifluoromethylphenyl group to enhance S1 pocket interactions .
-
Stereochemical Control: Isolating the (4R)-enantiomer to maximize target engagement .
Challenges and Future Directions
Despite promising preclinical data, challenges remain in optimizing BAY-678’s duration of action and tissue penetration. Next-generation analogs aim to prolong half-life through prodrug formulations or covalent binding strategies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume